![molecular formula C22H21F3N2O3S B2630264 2-(4-methylphenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide CAS No. 1251582-26-9](/img/structure/B2630264.png)

2-(4-methylphenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

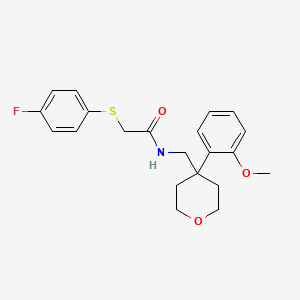

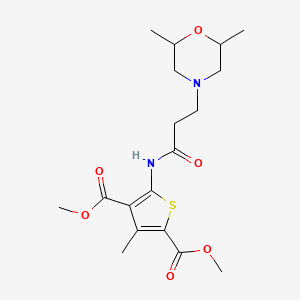

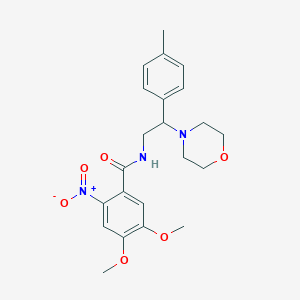

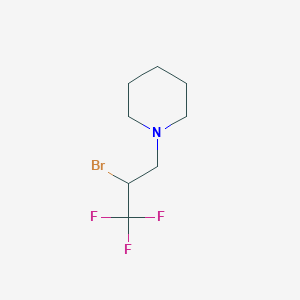

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and the phenyl rings are likely to contribute to the rigidity of the molecule, while the thioether linkage and the acetamide group could provide sites for potential reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the thioether linkage, and the acetamide group. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could contribute to its stability and rigidity, while the various functional groups could influence its solubility, reactivity, and other properties .Scientific Research Applications

NMR Study and Compound Synthesis

- An NMR Study of A Novel 1,3,4-Oxadiazole Derivative Containing Benzimidazole Moiety : This research focuses on the synthesis and structural elucidation of a novel compound related to the one , showcasing its potential for creating new substances with possibly unique properties. The study detailed the process of synthesizing the compound and characterizing it using NMR and other techniques, highlighting the importance of such compounds in the development of new materials or drugs (Li Ying-jun, 2012).

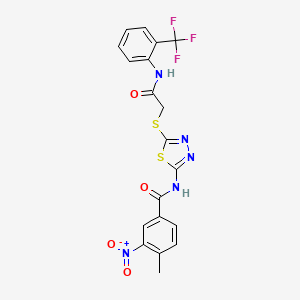

Antimicrobial and Hemolytic Activity

- Synthesis, Antimicrobial Evaluation, and Hemolytic Activity : This research outlines the preparation of a series of compounds, demonstrating their antimicrobial efficacy against various microbial species. It emphasizes the compounds' potential as the basis for developing new antimicrobial agents, which is crucial for addressing the rising issue of antibiotic resistance (Samreen Gul et al., 2017).

CRMP 1 Inhibitors for Cancer Treatment

- Design, Synthesis, and Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives : This paper focuses on the design and synthesis of 1,3,4-oxadiazole derivatives targeting Collapsin Response Mediator Protein 1 (CRMP 1) as potential treatments for small lung cancer. It underscores the role of these compounds in discovering new therapeutic agents for cancer, illustrating the broad applicability of such chemical structures in medical research (Ishan I. Panchal et al., 2020).

Antibacterial Agents

- SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE : This study presents the synthesis of various derivatives and their examination for antibacterial activity, highlighting the potential for developing new antibacterial agents from these chemical frameworks (K. Ramalingam et al., 2019).

Computational and Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions

- COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES : This research explores the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. It demonstrates the compound class's versatility, suggesting its utility in developing new therapeutic agents (M. Faheem, 2018).

Future Directions

Given the interesting structure of this compound and the known biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name |

[1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O3S/c1-15-10-12-26(13-11-15)21(28)20-14-27(17-8-6-16(7-9-17)22(23,24)25)18-4-2-3-5-19(18)31(20,29)30/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWXYPNVUDPYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2630182.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)

![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2630193.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)

![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)